molecular formula C51H56Cl2N8O4 B1673207 (S)-6-amino-N-((S)-1-(benzhydrylamino)-1-oxo-3-phenylpropan-2-yl)-2-(2-(3-(1-(2,6-dichlorobenzyl)-3-(pyrrolidin-1-ylmethyl)-1H-indol-5-yl)ureido)acetamido)hexanamide CAS No. 880546-17-8

(S)-6-amino-N-((S)-1-(benzhydrylamino)-1-oxo-3-phenylpropan-2-yl)-2-(2-(3-(1-(2,6-dichlorobenzyl)-3-(pyrrolidin-1-ylmethyl)-1H-indol-5-yl)ureido)acetamido)hexanamide

Cat. No. B1673207
CAS RN: 880546-17-8
M. Wt: 915.9 g/mol
InChI Key: ADEQJSQZZXWZPW-GSVOJQHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

K-14585 is a proteinase-activated receptor 2 antagonist. Pretreatment with K-14585 inhibited PAR(2)-mediated p65 NFkappaB phosphorylation and NFkappaB-DNA binding. K-14585 inhibited SLIGKV-stimulated IL-8 production, but given alone increased IL-8. K-14585 antagonized PAR(2) competitively, resulting in inhibition of PAR(2)-mediated signalling and physiological responses both in vitro and in vivo. K-14585 could be useful in evaluating PAR(2)-mediated biological events and might lead to a new generation of therapeutically useful antagonists.

properties

CAS RN

880546-17-8

Molecular Formula

C51H56Cl2N8O4

Molecular Weight

915.9 g/mol

IUPAC Name

(2S)-6-amino-N-[(2S)-1-(benzhydrylamino)-1-oxo-3-phenylpropan-2-yl]-2-[[2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-5-yl]carbamoylamino]acetyl]amino]hexanamide

InChI

InChI=1S/C51H56Cl2N8O4/c52-42-21-14-22-43(53)41(42)34-61-33-38(32-60-27-12-13-28-60)40-30-39(24-25-46(40)61)56-51(65)55-31-47(62)57-44(23-10-11-26-54)49(63)58-45(29-35-15-4-1-5-16-35)50(64)59-48(36-17-6-2-7-18-36)37-19-8-3-9-20-37/h1-9,14-22,24-25,30,33,44-45,48H,10-13,23,26-29,31-32,34,54H2,(H,57,62)(H,58,63)(H,59,64)(H2,55,56,65)/t44-,45-/m0/s1

InChI Key

ADEQJSQZZXWZPW-GSVOJQHPSA-N

Isomeric SMILES

C1CCN(C1)CC2=CN(C3=C2C=C(C=C3)NC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NC(C5=CC=CC=C5)C6=CC=CC=C6)CC7=C(C=CC=C7Cl)Cl

SMILES

C1CCN(C1)CC2=CN(C3=C2C=C(C=C3)NC(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C5=CC=CC=C5)C6=CC=CC=C6)CC7=C(C=CC=C7Cl)Cl

Canonical SMILES

C1CCN(C1)CC2=CN(C3=C2C=C(C=C3)NC(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(C5=CC=CC=C5)C6=CC=CC=C6)CC7=C(C=CC=C7Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

K-14585;  K 14585;  K14585.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-6-amino-N-((S)-1-(benzhydrylamino)-1-oxo-3-phenylpropan-2-yl)-2-(2-(3-(1-(2,6-dichlorobenzyl)-3-(pyrrolidin-1-ylmethyl)-1H-indol-5-yl)ureido)acetamido)hexanamide
Reactant of Route 2
Reactant of Route 2
(S)-6-amino-N-((S)-1-(benzhydrylamino)-1-oxo-3-phenylpropan-2-yl)-2-(2-(3-(1-(2,6-dichlorobenzyl)-3-(pyrrolidin-1-ylmethyl)-1H-indol-5-yl)ureido)acetamido)hexanamide
Reactant of Route 3
Reactant of Route 3
(S)-6-amino-N-((S)-1-(benzhydrylamino)-1-oxo-3-phenylpropan-2-yl)-2-(2-(3-(1-(2,6-dichlorobenzyl)-3-(pyrrolidin-1-ylmethyl)-1H-indol-5-yl)ureido)acetamido)hexanamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(S)-6-amino-N-((S)-1-(benzhydrylamino)-1-oxo-3-phenylpropan-2-yl)-2-(2-(3-(1-(2,6-dichlorobenzyl)-3-(pyrrolidin-1-ylmethyl)-1H-indol-5-yl)ureido)acetamido)hexanamide
Reactant of Route 5
(S)-6-amino-N-((S)-1-(benzhydrylamino)-1-oxo-3-phenylpropan-2-yl)-2-(2-(3-(1-(2,6-dichlorobenzyl)-3-(pyrrolidin-1-ylmethyl)-1H-indol-5-yl)ureido)acetamido)hexanamide
Reactant of Route 6
(S)-6-amino-N-((S)-1-(benzhydrylamino)-1-oxo-3-phenylpropan-2-yl)-2-(2-(3-(1-(2,6-dichlorobenzyl)-3-(pyrrolidin-1-ylmethyl)-1H-indol-5-yl)ureido)acetamido)hexanamide

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